

Application of Δ^2 -Cefadroxil in Cefadroxil Impurity Profiling: Application Notes and Protocols

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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Introduction

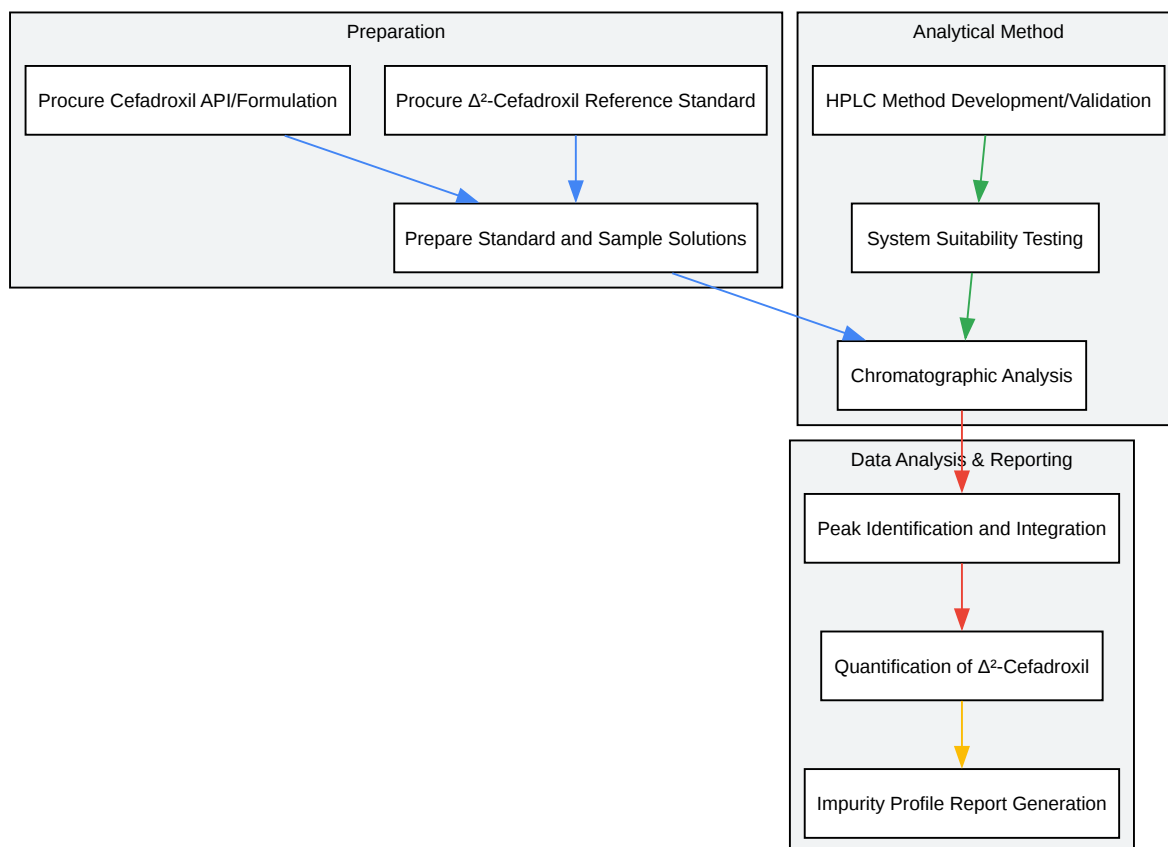
Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat various bacterial infections. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of quality control, and the identification and quantification of specific impurities are mandated by regulatory bodies. Δ^2 -Cefadroxil (delta-2-Cefadroxil), also known as Cefadroxil Related Compound I according to the United States Pharmacopeia (USP), is a potential impurity in Cefadroxil.[1][2] This document provides detailed application notes and protocols for the use of Δ^2 -Cefadroxil in the impurity profiling of Cefadroxil, targeting researchers, scientists, and drug development professionals.

Understanding the Role of Δ^2 -Cefadroxil

Δ^2 -Cefadroxil is a structural isomer of Cefadroxil, differing in the position of the double bond within the dihydrothiazine ring of the cephalosporin nucleus. The formation of such isomers can occur during the synthesis process or as a degradation product under certain storage conditions. Therefore, monitoring and controlling the levels of Δ^2 -Cefadroxil are essential to guarantee the quality and stability of Cefadroxil.

Logical Workflow for Impurity Profiling

The following diagram illustrates the general workflow for the application of Δ^2 -Cefadroxil in Cefadroxil impurity profiling.



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Workflow for Cefadroxil Impurity Profiling

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the effective separation and quantification of Δ^2 -Cefadroxil from Cefadroxil and other potential

impurities. The following protocol is a representative method based on literature for the analysis of Cefadroxil and its related substances.[3][4][5]

1. Materials and Reagents

- Cefadroxil API or finished product
- Δ^2 -Cefadroxil Reference Standard (USP Cefadroxil Related Compound I)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Monobasic Potassium Phosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Purified water (HPLC grade)

2. Chromatographic Conditions

| Parameter | Condition |
|--------------------|---|
| Column | C18, 250 mm x 4.6 mm, 5 μ m particle size |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile. A common starting ratio is 65:35 (v/v) of buffer to acetonitrile. The pH of the buffer is typically adjusted to around 3.5 with orthophosphoric acid.[3][4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[5] |
| Injection Volume | 20 μ L |
| Column Temperature | Ambient |
| Run Time | Approximately 30 minutes (to ensure elution of all impurities) |

3. Preparation of Solutions

- **Buffer Preparation:** Dissolve an appropriate amount of monobasic potassium phosphate in purified water to obtain the desired molarity (e.g., 0.05 M). Adjust the pH to 3.5 with orthophosphoric acid.
- **Mobile Phase Preparation:** Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 65:35 v/v). Filter through a 0.45 µm membrane filter and degas before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of Δ^2 -Cefadroxil reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
- **Cefadroxil Standard Solution:** Accurately weigh and dissolve about 25 mg of USP Cefadroxil RS in 25 mL of mobile phase to get a concentration of about 1 mg/mL.
- **Sample Solution Preparation:** Accurately weigh and dissolve a quantity of the Cefadroxil API or powdered finished product, equivalent to about 25 mg of Cefadroxil, in 25 mL of the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

| Parameter | Acceptance Criteria |
|-----------------------------------|--|
| Tailing Factor (Asymmetry) | Not more than 2.0 for the Cefadroxil peak. |
| Theoretical Plates | Not less than 2000 for the Cefadroxil peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the Cefadroxil standard solution. |
| Resolution | The resolution between the Cefadroxil peak and the nearest eluting impurity peak (including Δ^2 -Cefadroxil) should be not less than 1.5. |

5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Perform six replicate injections of the Cefadroxil standard solution to check for system suitability.
- Inject the Δ^2 -Cefadroxil standard solution to determine its retention time.
- Inject the sample solution in duplicate.
- Identify the Δ^2 -Cefadroxil peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the amount of Δ^2 -Cefadroxil in the sample using the external standard method.

Data Presentation

The quantitative data obtained from the impurity profiling should be summarized in a clear and structured table for easy comparison and reporting.

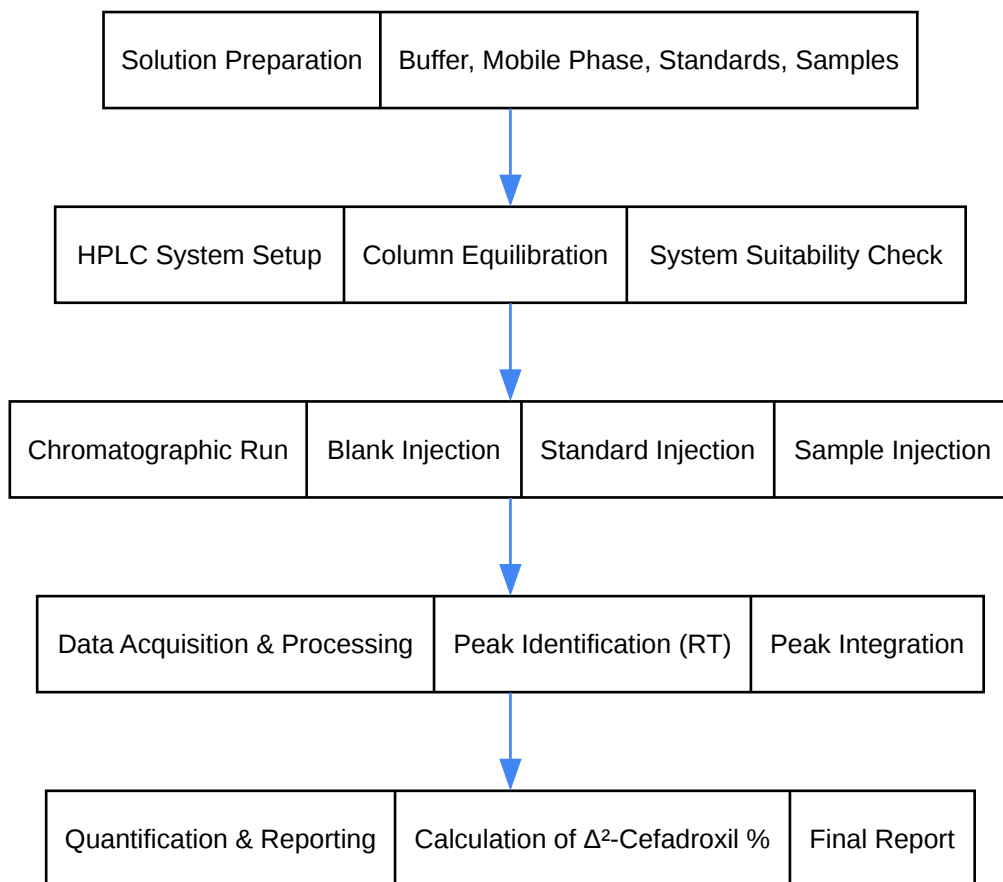
Table 1: Quantitative Analysis of Δ^2 -Cefadroxil in Cefadroxil Batches

| Sample ID | Batch Number | Cefadroxil Assay (%) | Δ^2 -Cefadroxil (%) | Total Impurities (%) |
|-----------|--------------|----------------------|----------------------------|----------------------|
| Sample 1 | BATCH-001 | 99.5 | 0.12 | 0.45 |
| Sample 2 | BATCH-002 | 99.2 | 0.18 | 0.72 |
| Sample 3 | BATCH-003 | 99.8 | 0.08 | 0.20 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the key steps in the analytical protocol for Δ^2 -Cefadroxil quantification.



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Analytical Protocol Workflow

Conclusion

The application of Δ^2 -Cefadroxil as a reference standard is indispensable for the accurate and reliable impurity profiling of Cefadroxil. The detailed HPLC protocol and system suitability criteria provided in these application notes serve as a robust framework for researchers and quality control analysts. Adherence to these protocols will ensure that the purity of Cefadroxil is maintained, thereby safeguarding patient health. The use of a well-characterized reference standard for Δ^2 -Cefadroxil is paramount for the validation and routine application of the analytical method.

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References

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